molecular formula C15H22N2O3 B3979632 N-(6-methylheptan-2-yl)-2-nitrobenzamide

N-(6-methylheptan-2-yl)-2-nitrobenzamide

Cat. No.: B3979632
M. Wt: 278.35 g/mol
InChI Key: ZTHUBOYHSSYYIG-UHFFFAOYSA-N
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Description

N-(6-Methylheptan-2-yl)-2-nitrobenzamide is a nitrobenzamide derivative characterized by a 2-nitro-substituted benzoyl group linked to a branched aliphatic amine moiety (6-methylheptan-2-yl). Nitrobenzamides are typically synthesized via coupling of nitro-substituted benzoyl chlorides with amines, a method widely employed for related compounds . The 6-methylheptan-2-yl side chain distinguishes this compound from other nitrobenzamides, which often feature aromatic or heterocyclic amine groups (e.g., furan or thiadiazole derivatives) .

Properties

IUPAC Name

N-(6-methylheptan-2-yl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-11(2)7-6-8-12(3)16-15(18)13-9-4-5-10-14(13)17(19)20/h4-5,9-12H,6-8H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHUBOYHSSYYIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)NC(=O)C1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylheptan-2-yl)-2-nitrobenzamide typically involves the reaction of 2-nitrobenzoic acid with 6-methylheptan-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(6-methylheptan-2-yl)-2-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(6-methylheptan-2-yl)-2-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(6-methylheptan-2-yl)-2-nitrobenzamide involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or signaling pathways, contributing to its therapeutic potential .

Comparison with Similar Compounds

Key Observations :

  • Synthesis : Most analogs are synthesized via benzoyl chloride-amine coupling under inert conditions (e.g., N₂ atmosphere), with yields varying by amine reactivity . The target compound likely follows this route.
  • Biological Activity : Heterocyclic amines (e.g., thiadiazole in ) correlate with anticonvulsant activity, while aromatic amines (e.g., pyridyl in JSF-2172) are explored for pharmacophore modeling .

Physicochemical and Spectroscopic Properties

  • Melting Points : Aliphatic derivatives (e.g., N-(6-methylheptan-2-yl)-2-nitrobenzamide) are expected to exhibit lower melting points than crystalline aromatic analogs. For example, N-(furan-2-ylmethyl)-2-nitrobenzamide forms a white solid with a defined melting point, while JSF-2172 is an off-white solid .
  • Spectroscopy :
    • NMR : Aromatic protons in the benzamide ring typically resonate at δ 7.50–8.75 ppm (¹H NMR), while aliphatic protons (e.g., 6-methylheptan-2-yl) appear at δ 1.0–2.5 ppm .
    • UV-Vis : Nitrobenzamides exhibit strong absorbance near 280–300 nm (ε ≈ 600–700 L·mol⁻¹·cm⁻¹), as seen in N-(5-ethyl-thiadiazol-2-yl)-2-nitrobenzamide .

Functional and Pharmacological Comparisons

  • Anticonvulsant Activity : N-(5-Ethyl-thiadiazol-2-yl)-2-nitrobenzamide demonstrates 100% protection in rodent models at 50 mg/kg, outperforming Depakin . Aliphatic analogs like the target compound may lack this activity due to the absence of a heterocyclic directing group.
  • Metal Coordination : Compounds with N,O-bidentate groups (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) enable metal-catalyzed C–H functionalization, a feature less likely in aliphatic derivatives .

Quality Control and Analytical Methods

Methods validated for analogs (e.g., TLC, UV spectrophotometry) are applicable to this compound:

  • TLC : Ethyl acetate/ether (2:1) systems resolve nitrobenzamides with Rf ≈ 0.4–0.6 .
  • Quantitative Analysis : UV absorption at ~282 nm (ε = 631 for thiadiazole analog) .
  • Validation : Robustness, linearity (R² > 0.99), and precision (RSD < 2%) are achievable .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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